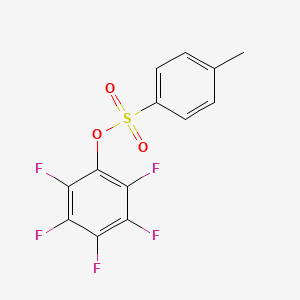

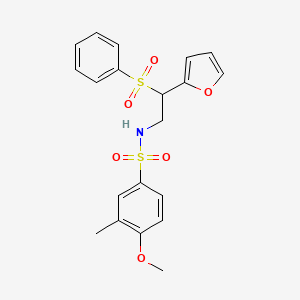

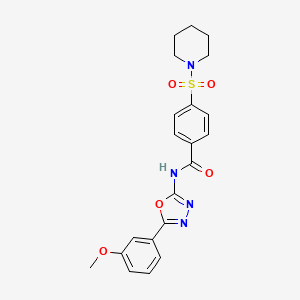

2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate involves several innovative approaches. A novel pentafluorobenzenesulfonyl hypervalent iodonium ylide was designed and synthesized, which proved to be a useful tool for the preparation of sulfur pentafluorophenyl compounds containing C6F5S or C6F5SO2 units . Additionally, the synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by aromatic nucleophilic substitution, which could be further modified to produce various bis(phosphoryl) and bis(phosphonio) derivatives .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using conventional spectroscopic methods, including 19F NMR spectroscopy, which reflected their crowded structures . X-ray crystallography was also employed to investigate the molecular structures of certain derivatives, revealing unusually large bond angles around phosphorus atoms .

Chemical Reactions Analysis

The chemical reactivity of pentafluorophenyl compounds has been explored through various reactions. For instance, bulky diarylammonium pentafluorobenzenesulfonates were found to effectively promote dehydration reactions, with N-(2,6-diphenylphenyl)-N-mesitylammonium pentafluorobenzenesulfonate showing higher catalytic activity than C6F5SO3H . The addition reactions of pentafluorothiophenol and pentafluorobenzenesulfenyl chloride with unsaturated systems have also been examined, leading to the formation of new compounds with reported physical properties and spectroscopic data .

Physical and Chemical Properties Analysis

The physical properties of the new compounds synthesized from pentafluorothiophenol and pentafluorobenzenesulfenyl chloride were reported, along with some spectroscopic data, which is essential for understanding their potential applications . The redox properties of bis(dimesitylphosphino)-tetrafluorobenzene and its derivatives were investigated through electrochemical measurements .

Aplicaciones Científicas De Investigación

Environmental Contamination and Remediation

- Flame Retardants in Indoor Environments : Studies on novel brominated flame retardants (NBFRs) in indoor air, dust, and consumer goods highlight the need for research on occurrence, environmental fate, and toxicity. This context suggests the importance of understanding the environmental behavior of various chemical compounds, including potentially pentafluorophenyl derivatives, for safer applications and environmental remediation efforts (Zuiderveen, Slootweg, & de Boer, 2020).

Advanced Materials and Chemical Synthesis

- Photosensitive Protecting Groups : The use of photosensitive protecting groups, including pentafluorophenyl-based compounds, in synthetic chemistry, showcases their potential in facilitating complex organic syntheses and the development of new materials (Amit, Zehavi, & Patchornik, 1974).

Organic Chemistry and Synthesis Applications

- Pentafulvenes Chemistry : The unique reactivity and applications of pentafulvenes in organic synthesis, including cycloaddition reactions, suggest a research area where pentafluorophenyl derivatives could find utility in constructing complex molecular architectures (Preethalayam et al., 2017).

Electronics and Conductive Materials

- Conductivity Enhancement in Polymers : The research on improving the electrical conductivity of PEDOT:PSS, a conducting polymer, indicates the broader interest in modifying electronic materials for better performance. Such studies may relate to the functionalization of materials with pentafluorophenyl derivatives to alter their electronic properties (Shi et al., 2015).

Safety and Hazards

“2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate” is classified as Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 according to GHS-US classification . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and calling a POISON CENTER or doctor/physician if you feel unwell .

Mecanismo De Acción

Target of Action

The primary targets of 2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate It is commonly used as a reagent in organic synthesis reactions , suggesting that its targets could be a wide range of organic compounds.

Mode of Action

2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate: interacts with its targets by participating in chemical reactions. It is often used to alter the properties of molecules or catalyze specific reactions . The exact mode of action depends on the specific reaction it is used in.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate It is known that it is a solid at room temperature, and it is soluble in some organic solvents such as ethanol, dimethyl ether, and dichloromethane . These properties could influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate . For instance, it should be stored in a dry, well-ventilated place, away from fire and flammable materials . If necessary, it should be prevented from contact with oxidizing agents or reducing agents .

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F5O3S/c1-6-2-4-7(5-3-6)22(19,20)21-13-11(17)9(15)8(14)10(16)12(13)18/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTDUXYMXVJZPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-9-(3-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2543622.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,4-dimethylbenzenesulfonamide](/img/structure/B2543626.png)

![6-chloro-N-[2-(2-methylphenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2543629.png)

![4-[(4-Bromophenyl)methyl]piperazin-2-one](/img/structure/B2543631.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2543634.png)

![[4-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid](/img/structure/B2543641.png)